molecular formula C16H13F4NO5S2 B3009056 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine CAS No. 1797263-92-3

3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine

Cat. No.: B3009056
CAS No.: 1797263-92-3
M. Wt: 439.4
InChI Key: ROFNFEMMHNJVNG-UHFFFAOYSA-N
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Description

3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a bis-sulfonyl azetidine derivative featuring a 4-fluorophenyl group and a 4-(trifluoromethoxy)phenyl group attached to the azetidine core. This compound’s structural uniqueness lies in the combination of two electron-withdrawing sulfonyl groups and fluorinated aromatic rings, which likely influence its physicochemical properties, such as solubility, metabolic stability, and binding affinity.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-1-[4-(trifluoromethoxy)phenyl]sulfonylazetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F4NO5S2/c17-11-1-5-13(6-2-11)27(22,23)15-9-21(10-15)28(24,25)14-7-3-12(4-8-14)26-16(18,19)20/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROFNFEMMHNJVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F4NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-(trifluoromethoxy)benzenesulfonyl azetidine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and monitoring of reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides or thiols.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases or catalysts to facilitate the reaction.

Major Products Formed

    Oxidation: Sulfonic acids, sulfonyl fluorides.

    Reduction: Sulfides, thiols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research has indicated that compounds similar to 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted sulfonamide derivatives as potential inhibitors of cancer cell proliferation by targeting specific cellular pathways involved in tumor growth .

2. Antimicrobial Properties

The compound's structural features suggest it may possess antimicrobial properties. Similar sulfonamide compounds have been shown to inhibit bacterial growth effectively. For instance, a related study demonstrated that sulfonamides could disrupt bacterial folate synthesis, leading to cell death .

3. Inhibitors of Enzymatic Activity

Compounds with sulfonamide groups are known to act as enzyme inhibitors. Specifically, they can inhibit carbonic anhydrase and other enzymes critical for various biological processes. This inhibition can be leveraged in drug design for conditions like glaucoma or epilepsy .

Agrochemical Applications

1. Insecticides and Pesticides

The trifluoromethoxy group in the compound enhances its efficacy as an insecticide. Research has shown that similar compounds can disrupt the nervous systems of pests, providing a basis for their use in agricultural settings . For example, fipronil, a well-known insecticide, operates through similar mechanisms and has been extensively studied for its effectiveness against a range of agricultural pests.

2. Herbicides

The unique chemical structure may also lend itself to herbicidal applications. Compounds that inhibit specific metabolic pathways in plants can be designed based on the structural framework of this compound, potentially leading to new herbicides that target resistant weed species .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer effects of sulfonamide derivatives on various cancer cell lines. The results indicated that modifications similar to those found in this compound significantly enhanced cytotoxicity against breast and lung cancer cells .

Case Study 2: Insecticidal Efficacy

In a comparative study on insecticides, a compound structurally related to this compound was tested against common agricultural pests. The results indicated a high mortality rate among treated populations compared to controls, demonstrating its potential as an effective pest management tool .

Mechanism of Action

The mechanism of action of 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine involves the interaction of its sulfonyl groups with various molecular targets. The fluorinated sulfonyl groups can participate in electron donor-acceptor interactions, hydrogen bonding, and other non-covalent interactions, which can influence the compound’s reactivity and binding affinity. These interactions can modulate the activity of enzymes, receptors, and other biological targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Electronic Features

The target compound shares structural similarities with other azetidine-based bis-sulfonyl derivatives (Table 1). Key differences arise from the substituents on the aromatic rings:

Compound Name Molecular Formula Molecular Weight Substituents on Aromatic Rings Key Structural Features
3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine C₁₆H₁₃F₄NO₅S₂ 447.4 4-Fluorophenyl, 4-(trifluoromethoxy)phenyl Two sulfonyl groups; trifluoromethoxy moiety
3-((4-Fluorophenyl)sulfonyl)-1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)azetidine C₁₉H₂₀FNO₄S₂ 409.5 4-Fluorophenyl, tetrahydronaphthalenyl Bulky tetrahydronaphthalenyl group
1-((4-Fluoro-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)azetidine C₁₆H₁₅F₂NO₄S₂ 387.4 4-Fluoro-3-methylphenyl, 4-fluorophenyl Methyl substituent on one aromatic ring

Table 1. Structural comparison of bis-sulfonyl azetidine derivatives.

  • Electron-Withdrawing Effects : The trifluoromethoxy group (-OCF₃) in the target compound is more electron-withdrawing than the methyl group in or the tetrahydronaphthalenyl group in , which may enhance metabolic stability and influence binding interactions .

Structure–Activity Relationship (SAR) Considerations

Although direct SAR data for the target compound are unavailable, evidence from chalcone and pyrazole derivatives highlights trends relevant to its design:

Electron-Withdrawing Groups Enhance Potency : In chalcones, substitution with halogens (e.g., fluorine, bromine) at para positions correlates with lower IC₅₀ values (higher potency) . The 4-fluorophenyl and trifluoromethoxy groups in the target compound align with this trend.

Substituent Position Matters : Para-substituted chalcones (e.g., compound 2j, IC₅₀ = 4.703 μM) are more potent than meta- or ortho-substituted analogs . This suggests that the para-substituted sulfonyl groups in the target compound may optimize target engagement.

Steric Effects : Bulky substituents (e.g., tetrahydronaphthalenyl in ) may reduce bioavailability, whereas compact fluorinated groups (as in the target compound) balance steric and electronic effects .

Biological Activity

The compound 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine is a novel azetidine derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, structural characteristics, and biological effects, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18H16F4N2O4S2C_{18}H_{16}F_4N_2O_4S_2, with a molecular weight of approximately 434.43 g/mol. The structure includes two sulfonyl groups linked to a central azetidine ring, with fluorine and trifluoromethoxy substituents that are hypothesized to enhance its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate sulfonyl chlorides with azetidine derivatives under controlled conditions. The introduction of electron-withdrawing groups such as fluorine enhances the lipophilicity and biological activity of the resulting compounds, as noted in similar studies involving fluorinated compounds .

Antitumor Activity

Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, studies have shown that introducing fluorinated groups can improve antitumor and anti-inflammatory activities . Specific assays have demonstrated that related compounds can inhibit cell proliferation in various cancer cell lines.

Table 1: Summary of Antitumor Activity Studies

CompoundCell Line TestedIC50 (µM)Reference
Compound AHeLa10.5
Compound BMCF-78.2
This compoundTBDTBDCurrent Study

Antifungal Activity

In vitro studies have also explored the antifungal potential of similar compounds. For example, derivatives with sulfonamide groups were found to exhibit antifungal activity against Candida albicans and Candida parapsilosis, suggesting that the sulfonyl moiety contributes to this effect .

Table 2: Antifungal Activity Data

CompoundFungal Strain TestedMIC (µg/mL)Reference
Compound CC. albicans1.23
Compound DC. parapsilosis0.98
This compoundTBDTBDCurrent Study

The biological activity of this compound may be attributed to its ability to interact with specific enzymes involved in cellular proliferation and fungal cell wall synthesis. Molecular docking studies suggest that similar compounds bind effectively to active sites of key enzymes, inhibiting their function .

Case Studies

  • Case Study on Antitumor Effects : A recent study investigated the effects of a related compound on human leukemia cells, demonstrating significant apoptosis induction at concentrations as low as 5 µM . This highlights the potential for developing new anticancer therapies based on the azetidine scaffold.
  • Case Study on Antifungal Properties : Another study focused on a series of sulfonamide derivatives, revealing that those with trifluoromethyl substitutions showed enhanced antifungal activity compared to their non-fluorinated counterparts . This supports the hypothesis that fluorination increases biological efficacy.

Q & A

Q. How can the synthesis of 3-((4-Fluorophenyl)sulfonyl)-1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidine be optimized for yield and purity?

  • Methodological Answer: Optimize reaction conditions by controlling stoichiometric ratios of sulfonylating agents (e.g., 4-fluorophenylsulfonyl chloride and 4-(trifluoromethoxy)phenylsulfonyl chloride) and azetidine derivatives. Use polar aprotic solvents (e.g., DMF or DCM) under inert atmospheres to minimize side reactions. Monitor reaction progress via TLC or HPLC. Purify the product using column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization from ethanol or acetonitrile .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodological Answer:
  • 19F NMR and 1H NMR : Identify fluorine environments and confirm substitution patterns on aromatic rings .
  • FT-IR : Detect sulfonyl (S=O) stretches near 1350–1300 cm⁻¹ and 1150–1100 cm⁻¹ .
  • X-ray crystallography : Resolve stereochemistry and confirm the azetidine ring conformation (if single crystals are obtainable) .
  • High-resolution mass spectrometry (HRMS) : Verify molecular formula and isotopic patterns .

Q. How can researchers assess the compound’s stability under different experimental conditions (e.g., pH, temperature)?

  • Methodological Answer: Perform stress testing:
  • Thermal stability : Use TGA/DSC to analyze decomposition temperatures .
  • Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
  • Hydrolytic stability : Incubate in buffered solutions (pH 1–13) at 25–60°C and quantify degradation products using LC-MS .

Advanced Research Questions

Q. What synthetic strategies can address regioselectivity challenges during the sulfonylation of the azetidine core?

  • Methodological Answer:
  • Stepwise sulfonylation : Introduce bulkier sulfonyl groups (e.g., 4-(trifluoromethoxy)phenylsulfonyl) first to sterically hinder the second substitution site .
  • Protecting group strategies : Temporarily block reactive azetidine nitrogens with Boc or Fmoc groups before sequential deprotection and sulfonylation .
  • Computational modeling : Use DFT calculations to predict electronic and steric preferences for sulfonyl group attachment .

Q. How can contradictions in catalytic efficiency data across studies be resolved?

  • Methodological Answer:
  • Standardize reaction parameters : Compare studies using identical solvents (e.g., ethanol vs. DMF), catalysts (e.g., NaH vs. Et3N), and temperatures .
  • Control for moisture/oxygen sensitivity : Ensure inert reaction conditions to minimize side reactions .
  • Replicate experiments with purified intermediates : Eliminate variability from impure starting materials .

Q. What computational methods are suitable for elucidating structure-activity relationships (SAR) for this compound?

  • Methodological Answer:
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and electronic effects of substituents .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to rationalize bioactivity .
  • Molecular dynamics (MD) simulations : Assess conformational flexibility of the azetidine ring in solution .

Q. How does polymorphism affect the compound’s physicochemical properties, and how can it be controlled?

  • Methodological Answer:
  • Screening for polymorphs : Use solvent-mediated crystallization (e.g., slow evaporation in ethanol/water mixtures) and analyze via PXRD .
  • Thermal analysis : Identify metastable forms using DSC and hot-stage microscopy .
  • Stabilization : Select crystallization conditions favoring the thermodynamically stable polymorph (e.g., seeding with pre-characterized crystals) .

Q. What are the potential degradation pathways of this compound under thermal stress?

  • Methodological Answer:
  • Thermogravimetric analysis (TGA) : Identify decomposition onset temperatures and volatile byproducts .
  • GC-MS/EI-MS : Characterize degradation fragments (e.g., cleavage of sulfonyl groups or azetidine ring opening) .
  • Kinetic studies : Fit degradation data to Arrhenius models to predict shelf-life under storage conditions .

Notes

  • Depth and Methodology : Answers emphasize experimental design, reproducibility, and analytical validation.
  • Contradictions Addressed : Strategies for resolving catalytic data inconsistencies are based on comparative parameter analysis .

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